molecular formula C13H18N2 B11132945 2-(propan-2-yl)-1-propyl-1H-1,3-benzodiazole

2-(propan-2-yl)-1-propyl-1H-1,3-benzodiazole

Cat. No.: B11132945
M. Wt: 202.30 g/mol
InChI Key: SXLGJRDDAUFCKV-UHFFFAOYSA-N
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Description

2-(propan-2-yl)-1-propyl-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzodiazole family Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)-1-propyl-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with propyl bromide in the presence of a base, followed by reduction and cyclization to form the benzodiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(propan-2-yl)-1-propyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated benzodiazole rings.

    Substitution: Halogenated benzodiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating conditions such as anxiety, depression, and epilepsy.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)-1-propyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as altered neurotransmitter levels or changes in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methyl)-1-propyl-1H-1,3-benzodiazole
  • 2-(ethyl)-1-propyl-1H-1,3-benzodiazole
  • 2-(butyl)-1-propyl-1H-1,3-benzodiazole

Uniqueness

2-(propan-2-yl)-1-propyl-1H-1,3-benzodiazole stands out due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the propan-2-yl group may enhance its binding affinity to certain molecular targets, making it a more potent compound in specific applications compared to its analogs.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

2-propan-2-yl-1-propylbenzimidazole

InChI

InChI=1S/C13H18N2/c1-4-9-15-12-8-6-5-7-11(12)14-13(15)10(2)3/h5-8,10H,4,9H2,1-3H3

InChI Key

SXLGJRDDAUFCKV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(C)C

Origin of Product

United States

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